Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate (CAS 77995-05-2) is a trisubstituted pyrimidine scaffold bearing a C2 amine, a C4 phenyl ring, and a C5 ethyl ester. Identified by database identifiers CHEMBL1881276, NSC79674, and HMS3088O19, this compound belongs to the 2-amino-5-substituted pyrimidine class widely exploited in kinase inhibitor design.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 77995-05-2
Cat. No. B12111698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-phenylpyrimidine-5-carboxylate
CAS77995-05-2
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N
InChIInChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16)
InChIKeyGAUHBBJWYNSIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate (CAS 77995-05-2): A Key Pyrimidine Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate (CAS 77995-05-2) is a trisubstituted pyrimidine scaffold bearing a C2 amine, a C4 phenyl ring, and a C5 ethyl ester. Identified by database identifiers CHEMBL1881276, NSC79674, and HMS3088O19, this compound belongs to the 2-amino-5-substituted pyrimidine class widely exploited in kinase inhibitor design . Unlike simple 2-aminopyrimidines, the phenyl and ester substituents confer distinct lipophilicity (cLogP 2.48) and polar surface area (PSA 78.1 Ų) [1], positioning it as an attractive intermediate for constructing drug-like heterocyclic libraries. Its primary documented utility lies in serving as a versatile building block for further derivatization, including hydrolysis to the carboxylic acid (CAS 91093-42-4) or decarboxylation to 4-phenylpyrimidin-2-amine, rather than as a standalone bioactive end-product [2].

Why Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate Cannot Be Replaced by Generic C4-Methyl or Methyl-Ester Analogs in Lead Optimization


Substituting ethyl 2-amino-4-phenylpyrimidine-5-carboxylate with its closest in-class analogs—such as the C4-methyl derivative (CAS 81633-29-6) or the C5-methyl ester (CAS 1150163-80-6)—introduces quantifiable alterations in lipophilicity, molecular recognition surface, and synthetic reactivity that are consequential in medicinal chemistry workflows. The C4 phenyl substituent increases cLogP by approximately 1.35 log units compared to the C4-methyl analog [1], affecting both passive permeability and cytochrome P450 susceptibility. The ethyl ester, relative to the methyl ester, increases molecular weight (+12 Da) and lipophilicity (+1.64 logP units) while preserving the same polar surface area (PSA 78.1 Ų) [2], meaning the target compound offers enhanced membrane partitioning without sacrificing hydrogen-bonding capacity. In kinase inhibitor programs where the 2-amino-4-arylpyrimidine motif is a privileged pharmacophore [3], these physicochemical differences can determine lead series prioritization, making casual interchange without re-optimization pharmacokinetically unsound.

Quantitative Differentiation Evidence for Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate Against Its Closest Structural Analogs


Lipophilicity Differentiation: Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate vs. C4-Methyl and Methyl Ester Analogs

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate exhibits a computed cLogP of 2.48, representing a 1.35 log unit increase over the C4-methyl-substituted analog ethyl 2-amino-4-methylpyrimidine-5-carboxylate (cLogP = 1.13) [1] and a 1.64 log unit increase over the methyl ester analog methyl 2-amino-4-phenylpyrimidine-5-carboxylate (cLogP = 0.84) [2]. This lipophilicity gain is attributable to the combined effect of the C4 phenyl ring and the C5 ethyl ester, providing a wider cLogP window for tuning absorption and distribution properties in lead optimization without introducing additional polar functionality.

Lipophilicity Drug-likeness Medicinal chemistry

Synthetic Yield Comparison: Guanidine Hydrochloride Route vs. Guanidine Acetate Route for Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate

Two synthetic routes to ethyl 2-amino-4-phenylpyrimidine-5-carboxylate have been reported with distinct yields: the guanidine hydrochloride route affords approximately 83% yield, whereas the guanidine acetate route yields approximately 77% . For comparison, the analogous methyl-substituted scaffold (ethyl 2-amino-4-methylpyrimidine-5-carboxylate, CAS 81633-29-6) is synthesized from 4-methyl-2-chloropyrimidine-5-carboxylate in approximately 72% yield , indicating the phenyl-substituted target compound can be obtained with a ~6–11 percentage point yield advantage depending on route selection.

Synthetic chemistry Process development Yield optimization

Polar Surface Area Parity with Lipophilicity Gain: Strategic Advantage Over the Methyl Ester Analog

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate possesses a polar surface area (PSA) of 78.10 Ų, which is nearly identical to that of its methyl ester analog methyl 2-amino-4-phenylpyrimidine-5-carboxylate (PSA = 76.71 Ų; ΔPSA = +1.39 Ų) [1][2]. However, as established in Evidence Item 1, the ethyl ester provides a substantial lipophilicity increase (cLogP 2.48 vs. 0.84). This combination—preserved hydrogen-bonding capacity with enhanced lipophilicity—is a non-trivial physicochemical differentiation: the target compound is expected to exhibit superior passive membrane permeability while maintaining comparable aqueous hydrogen-bonding interactions, a profile often sought for CNS-penetrant or intracellular-targeting small molecules [3].

Physicochemical property PSA Permeability

Molecular Weight and Heavy Atom Count Differentiation: Building Block Granularity for Fragment-Based Design

With a molecular weight of 243.26 g·mol⁻¹ and 18 heavy atoms, ethyl 2-amino-4-phenylpyrimidine-5-carboxylate occupies a molecular size window intermediate between the methyl ester analog (MW 231.25; 17 heavy atoms) and the des-amino analog ethyl 4-phenylpyrimidine-5-carboxylate (MW 228.25; 17 heavy atoms, CAS 100724-16-1) [1]. This incremental size difference (ΔMW = +12–15 Da) is mechanistically meaningful: the target compound retains sufficient complexity to serve as a pre-decorated scaffold for fragment growing (Rule-of-Three compliant heavy atom count <20) while offering a C2 amine handle absent in the des-amino analog, enabling divergent derivatization via amidation, urea formation, or reductive amination not possible with the 2-unsubstituted comparator.

Molecular weight Fragment-based drug design Heavy atom count

Rotatable Bond Count and Conformational Flexibility: Differentiation from the Methyl Ester and Des-Amino Analogs

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate contains 4 rotatable bonds, compared to 3 rotatable bonds for the methyl ester analog and 2–3 rotatable bonds for the C4-methyl-substituted analog (ethyl 2-amino-4-methylpyrimidine-5-carboxylate) [1]. The additional rotatable bond arises from the ethyl ester moiety (C–O and O–C rotations) versus the methyl ester. While increased rotatable bond count is generally associated with reduced oral bioavailability, a count of 4 remains well below the Lipinski threshold of 10 and provides greater conformational adaptability for induced-fit binding in kinase ATP pockets, a desirable feature for the 2-amino-4-arylpyrimidine kinase inhibitor pharmacophore class [2].

Rotatable bonds Conformational flexibility Drug-likeness

Recommended Application Scenarios for Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate Based on Verified Differentiation Evidence


Kinase-Focused Library Synthesis Requiring C2 Amine Derivatization with Enhanced Lipophilicity

The C2 primary amine combined with a cLogP of 2.48 makes this compound the optimal starting scaffold for generating 2-amido-4-phenylpyrimidine-5-carboxylate kinase inhibitor libraries. As established in Evidence Item 1 (ΔcLogP > +1.3 vs. C4-methyl and methyl ester analogs), the phenyl-ester combination provides intrinsic lipophilicity that reduces the need for downstream lipophilic appendage installation. The C2 amine handle (Evidence Item 4) enables one-step diversification via amide coupling or reductive amination, a synthetic option unavailable with the des-amino analog ethyl 4-phenylpyrimidine-5-carboxylate [1]. In programs targeting lipid kinases or intracellular tyrosine kinases, where membrane permeability is critical, the preserved PSA and elevated cLogP profile (Evidence Item 3) supports passive cellular uptake without introducing additional hydrogen-bond donors.

Scale-Up Procurement for Parallel Synthesis of Pyrimidine-5-carboxylate Libraries via Hydrolysis–Decarboxylation Sequences

The compound's demonstrated synthetic accessibility via two high-yielding routes (>77%, Evidence Item 2) supports its use as a multi-gram building block . The ethyl ester can be selectively hydrolyzed to 2-amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4) and subsequently decarboxylated to 4-phenylpyrimidin-2-amine, as demonstrated by Schenone et al. [2]. This hydrolysis–decarboxylation sequence enables divergent access to both C5-functionalized and C5-unsubstituted 2-amino-4-phenylpyrimidine scaffolds from a single procurement lot, reducing inventory complexity for medicinal chemistry groups generating focused compound arrays.

Physicochemical Property Benchmarking in Computational ADME Model Training Sets

The well-defined and cross-database consistent computed properties of this compound (cLogP 2.48, PSA 78.1 Ų, 4 rotatable bonds, 18 heavy atoms, MW 243.26) [3] position it as a useful calibration standard for in silico ADME prediction models. Its intermediate property profile—between the low-cLogP methyl ester (0.84) and high-cLogP, high-MW advanced leads—makes it particularly valuable for testing the predictive accuracy of logP, permeability, and solubility algorithms across the pyrimidine chemical space. Research groups developing or validating QSPR models for heterocyclic compound libraries can use this compound as a physicochemically characterized reference point with quantitative comparator data against both its methyl ester and des-amino analogs.

Fragment-to-Lead Growing Campaigns Using the Pre-Functionalized 2-Amino-4-arylpyrimidine Core

With only 18 heavy atoms, the compound falls within fragment-like chemical space (heavy atom count <20) while carrying three pre-installed diversity points (C2 amine, C4 phenyl, C5 ester). Unlike simpler 2-aminopyrimidine fragments lacking aromatic substitution, the 4-phenyl ring provides a pre-built hydrophobic anchor that can engage kinase selectivity pockets or hydrophobic enzyme subsites, reducing the number of synthetic iterations required during fragment growing. The ethyl ester's intermediate lipophilicity (Evidence Item 1) and favorable PSA (Evidence Item 3) mean that growing vectors from the amine and ester positions can be explored without immediately violating drug-likeness thresholds—a key advantage over the less lipophilic methyl ester (cLogP 0.84), which may require more aggressive lipophilic functionalization to achieve target affinity in hydrophobic binding sites.

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